molecular formula C10H10ClFO B14063973 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one

1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one

Cat. No.: B14063973
M. Wt: 200.64 g/mol
InChI Key: VTTQPRVEZXURAJ-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H10ClFO It is a derivative of propanone, featuring a chlorinated and fluorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one typically involves the reaction of 2-chloro-5-(fluoromethyl)benzene with propanone under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

1-[2-chloro-5-(fluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H10ClFO/c1-2-10(13)8-5-7(6-12)3-4-9(8)11/h3-5H,2,6H2,1H3

InChI Key

VTTQPRVEZXURAJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)CF)Cl

Origin of Product

United States

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